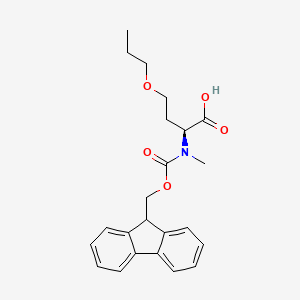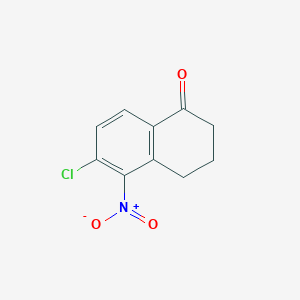
6-chloro-5-nitro-3,4-dihydro-2H-naphthalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-5-nitro-3,4-dihydro-2H-naphthalen-1-one is an organic compound with the molecular formula C10H8ClNO3 It is a derivative of naphthalene, characterized by the presence of a chlorine atom at the 6th position and a nitro group at the 5th position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-nitro-3,4-dihydro-2H-naphthalen-1-one typically involves the nitration of 6-chloro-3,4-dihydro-2H-naphthalen-1-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-5-nitro-3,4-dihydro-2H-naphthalen-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 6-chloro-5-amino-3,4-dihydro-2H-naphthalen-1-one.
Substitution: 6-substituted-5-nitro-3,4-dihydro-2H-naphthalen-1-one derivatives.
Oxidation: Various oxidized derivatives depending on the specific oxidizing agent and conditions used.
Scientific Research Applications
6-chloro-5-nitro-3,4-dihydro-2H-naphthalen-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving nitro and chloro groups.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-5-nitro-3,4-dihydro-2H-naphthalen-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the chloro group can participate in electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
6-chloro-3,4-dihydro-2H-naphthalen-1-one: Lacks the nitro group, making it less reactive in certain chemical transformations.
5-nitro-3,4-dihydro-2H-naphthalen-1-one:
6-amino-3,4-dihydro-2H-naphthalen-1-one: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
6-chloro-5-nitro-3,4-dihydro-2H-naphthalen-1-one is unique due to the presence of both chloro and nitro groups on the naphthalene ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C10H8ClNO3 |
|---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
6-chloro-5-nitro-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H8ClNO3/c11-8-5-4-6-7(10(8)12(14)15)2-1-3-9(6)13/h4-5H,1-3H2 |
InChI Key |
ZFOVGKGZDFQZJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2[N+](=O)[O-])Cl)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



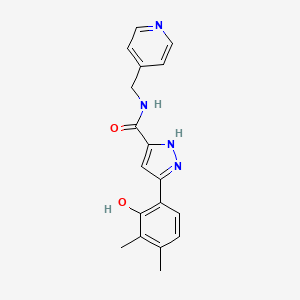
![1-(4-Butoxyphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085875.png)
![7-Bromo-1-(4-bromophenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085879.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B14085886.png)
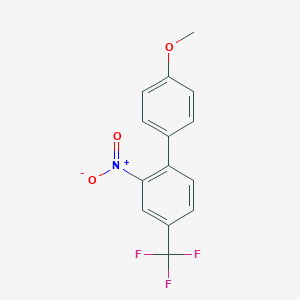
![7,18-Di(nonan-5-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B14085909.png)
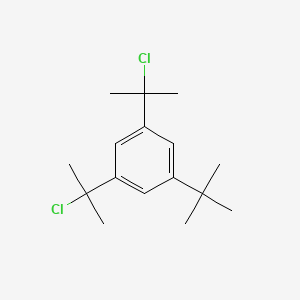
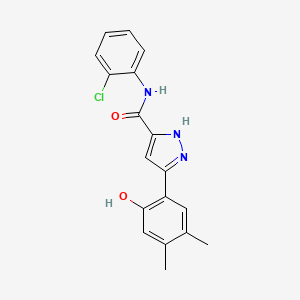
![4-butyl-10-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione](/img/structure/B14085940.png)
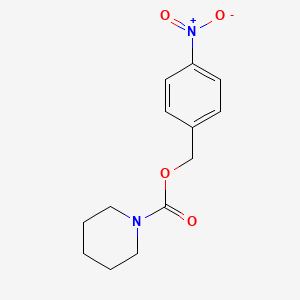

![1-(3-Butoxyphenyl)-2-[3-(dimethylamino)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085957.png)
